5-Bromo-2-fluoro-4-methoxybenzonitrile
Overview
Description
5-Bromo-2-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO. It is a white solid with a molecular weight of 230.04 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-fluoro-4-methoxybenzonitrile involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methoxybenzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Used as coupling partners in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenylboronic acid can yield biaryl compounds .
Scientific Research Applications
5-Bromo-2-fluoro-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Material Science: Employed in the synthesis of advanced materials.
Biology and Medicine: Investigated for potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methoxybenzonitrile in chemical reactions typically involves the activation of the aromatic ring, allowing for substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzonitrile: Similar structure but lacks the methoxy group.
5-Fluoro-2-methoxybenzonitrile: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-fluoro-4-methoxybenzonitrile is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The methoxy group also adds to its versatility in synthetic applications .
Biological Activity
5-Bromo-2-fluoro-4-methoxybenzonitrile is a chemical compound with notable potential in medicinal chemistry due to its unique structural characteristics, which include a benzene ring substituted with bromine, fluorine, and methoxy groups, along with a nitrile functional group. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.
Structural Characteristics and Synthesis
The molecular formula of this compound is CHBrFNO. The presence of halogen atoms (bromine and fluorine) typically enhances the compound's reactivity and biological activity, making it an interesting target for research in medicinal chemistry and material science. Various synthesis methods have been developed to produce this compound efficiently while maintaining high yields and purity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activity. The following sections summarize key findings related to its biological interactions.
Enzyme Inhibition
Several studies have shown that benzonitrile derivatives can act as inhibitors of various enzymes and receptors involved in diseases such as cancer and hypertension. For instance, modifications to the benzonitrile structure have been explored to enhance selectivity and potency against specific targets, including potassium channels associated with renal function.
Table 1: Summary of Enzyme Inhibition Studies
Compound | Target Enzyme/Protein | IC Value (µM) | Reference |
---|---|---|---|
This compound | ALK2 | TBD | |
Related Benzenes | Potassium Channels | TBD |
Case Study 1: Interaction with ALK2
A recent study evaluated the interaction of this compound with the ALK2 protein using a NanoBRET assay. The compound was tested for its ability to displace a fluorescent tracer from the binding pocket of ALK2. The results indicated that this compound could significantly reduce BRET ratios, suggesting competitive inhibition .
Case Study 2: Computational Docking Studies
Computational studies utilizing molecular docking techniques predicted favorable interactions between this compound and various biological macromolecules. These predictions support its potential role in drug discovery, particularly as a candidate for developing new therapeutic agents targeting specific receptors.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, its structural components suggest possible interactions with various biological targets, including:
- Enzymes : Potential modulation of enzymatic activities through competitive inhibition.
- Receptors : Binding affinity to receptors involved in signaling pathways relevant to disease processes.
Future Directions
Further research is warranted to elucidate the specific molecular pathways affected by this compound. Studies focusing on in vivo models will be crucial for understanding its therapeutic potential and safety profile.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methoxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZGBPNUVKGVEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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